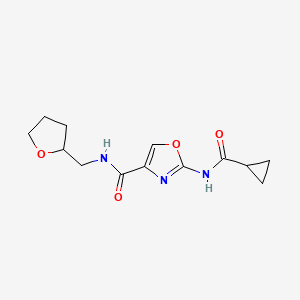

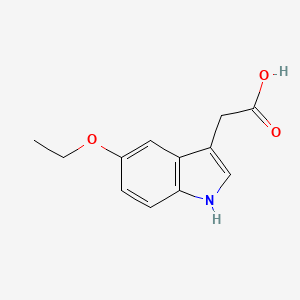

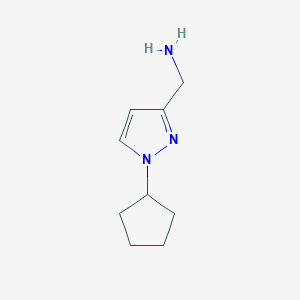

N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide, commonly known as FITC, is a fluorescent dye used extensively in scientific research. FITC is a small molecule that is easily conjugated to proteins, antibodies, and other biomolecules, making it an ideal tool for labeling and tracking biological molecules.

Scientific Research Applications

Synthesis and Reactivity

Researchers have synthesized and explored the reactivity of furan and thiophene derivatives, demonstrating their utility in creating novel compounds with potential for further chemical transformations and applications. For example, the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent conversion into various electrophilic substitution products showcases the versatility of these compounds in organic synthesis (А. Aleksandrov & М. М. El’chaninov, 2017). Similarly, the development of novel tiazofurin analogues like furanfurin and thiophenfurin, and their evaluation against different cancer cell lines, highlight the significant biomedical research potential of these compounds (P. Franchetti et al., 1995).

Biological Applications

Furan and thiophene derivatives have been investigated for their potential biological activities. The exploration of furan-carboxamide derivatives as inhibitors of lethal H5N1 influenza A viruses is a notable example, demonstrating the impact of these compounds in addressing global health challenges (Yu Yongshi et al., 2017). This study underscores the importance of structural modifications in enhancing the antiviral efficacy of furan derivatives.

Materials Science

In the realm of materials science, the utilization of furan and thiophene linkers in dye-sensitized solar cells (DSSCs) to study their effect on device performance is another innovative application. Specifically, phenothiazine derivatives with furan conjugated linkers have shown promising results, improving solar energy-to-electricity conversion efficiency, thereby contributing to the development of more efficient renewable energy technologies (Se Hun Kim et al., 2011).

properties

IUPAC Name |

N-[2-[5-(furan-2-yl)-1H-imidazol-2-yl]ethyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c18-14(10-4-7-20-9-10)15-5-3-13-16-8-11(17-13)12-2-1-6-19-12/h1-2,4,6-9H,3,5H2,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAMIAHNCZVROL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=C(N2)CCNC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

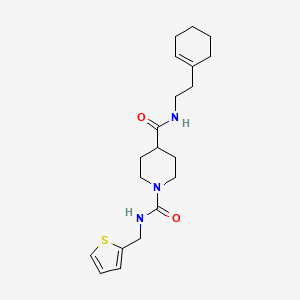

![5-(4-Methylpyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2837870.png)

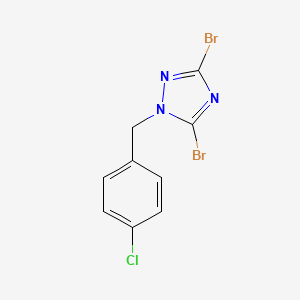

![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2837881.png)

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2837882.png)

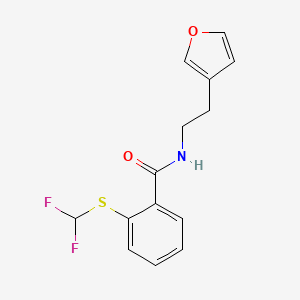

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[(4-fluoro-2-methylphenyl)sulfonylamino]benzoate](/img/structure/B2837886.png)